Phenylmercuric propionate
Overview
Description
Phenylmercuric propionate is an organomercury compound with the chemical formula C9H10HgO2. It is known for its use as a catalyst in the production of polyurethane and other industrial applications. This compound is part of a broader class of phenylmercury substances, which have been subject to regulatory scrutiny due to their environmental and health impacts .
Preparation Methods
Phenylmercuric propionate can be synthesized through the reaction of phenylmercuric acetate with propionic acid. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of this compound. Industrial production methods often involve the use of mercury salts and organic acids to produce the desired organomercury compound .
Chemical Reactions Analysis
Phenylmercuric propionate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form mercury(II) compounds and organic by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and organic acids.
Substitution: In substitution reactions, the phenyl group can be replaced by other organic groups, leading to the formation of various organomercury derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and organic acids for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phenylmercuric propionate has several scientific research applications, including:
Chemistry: It is used as a catalyst in the synthesis of polyurethane and other polymers.
Biology: This compound has been studied for its antimicrobial properties and potential use in biological research.
Medicine: this compound has been investigated for its potential use in pharmaceuticals, particularly as a preservative and antimicrobial agent.
Mechanism of Action
The mechanism of action of phenylmercuric propionate involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, inhibiting their function and leading to cellular toxicity. This mechanism is similar to other organomercury compounds, which exert their effects through the disruption of cellular metabolism and enzyme activity .
Comparison with Similar Compounds
Phenylmercuric propionate is part of a group of phenylmercury compounds, including:
- Phenylmercury acetate
- Phenylmercury 2-ethylhexanoate
- Phenylmercuric octanoate
- Phenylmercury neodecanoate
Compared to these compounds, this compound is unique in its specific applications and reactivity. While all these compounds share similar toxicological profiles and environmental concerns, this compound is particularly noted for its use in polyurethane production and its specific catalytic properties .
Properties
IUPAC Name |
phenylmercury(1+);propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.C3H6O2.Hg/c1-2-4-6-5-3-1;1-2-3(4)5;/h1-5H;2H2,1H3,(H,4,5);/q;;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCYPIXCHKROMD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].C1=CC=C(C=C1)[Hg+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10HgO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103-27-5 | |
Record name | Phenylmercuric propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PHENYLMERCURIC PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ2GCQ0S81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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